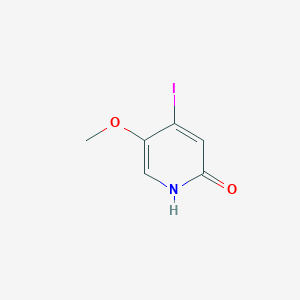
4-iodo-5-methoxy-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-5-methoxy-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone core substituted with iodine and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-5-methoxy-1H-pyridin-2-one typically involves the iodination of 5-methoxy-1H-pyridin-2-one. A common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-5-methoxy-1H-pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridinone ring can be reduced to a dihydropyridinone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), base (sodium hydroxide), solvent (dimethylformamide), temperature (room temperature to 80°C).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (water, acetic acid), temperature (0°C to room temperature).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvent (ethanol, tetrahydrofuran), temperature (0°C to room temperature).
Major Products
Substitution: 4-substituted-5-methoxy-1H-pyridin-2-one derivatives.
Oxidation: 4-iodo-5-hydroxy-1H-pyridin-2-one or 4-iodo-5-oxo-1H-pyridin-2-one.
Reduction: 4-iodo-5-methoxy-1,2-dihydro-1H-pyridin-2-one.
Applications De Recherche Scientifique
4-Iodo-5-methoxy-1H-pyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 4-iodo-5-methoxy-1H-pyridin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodine and methoxy groups can enhance the compound’s binding affinity and selectivity through halogen bonding and hydrophobic interactions. The pyridinone core can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodo-5-hydroxy-1H-pyridin-2-one: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Iodo-5-oxo-1H-pyridin-2-one: Similar structure but with a carbonyl group instead of a methoxy group.
4-Bromo-5-methoxy-1H-pyridin-2-one: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness
4-Iodo-5-methoxy-1H-pyridin-2-one is unique due to the presence of both iodine and methoxy groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable scaffold for the development of new molecules with specific properties.
Propriétés
Formule moléculaire |
C6H6INO2 |
|---|---|
Poids moléculaire |
251.02 g/mol |
Nom IUPAC |
4-iodo-5-methoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6INO2/c1-10-5-3-8-6(9)2-4(5)7/h2-3H,1H3,(H,8,9) |
Clé InChI |
ODJXHIMQWWMJGF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CNC(=O)C=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















